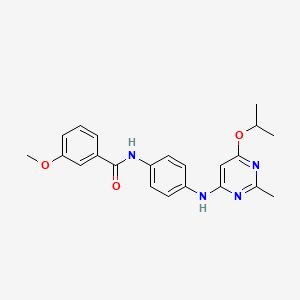
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase, which is a key regulator of mitotic progression. MLN8054 has been extensively studied for its potential as an anticancer agent due to its ability to induce mitotic arrest and apoptosis in cancer cells.
科学的研究の応用
Overview of Research Applications
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide, a compound with potential pharmacological significance, has been the subject of various scientific studies. These investigations encompass its role and efficacy across different biological and chemical domains. Below, we present detailed insights into its scientific applications, excluding information related to drug dosage, use, and side effects, as per the requirements.
Pharmacokinetic Properties and Clinical Use
The pharmacokinetic properties and clinical applications of compounds structurally related or analogous to N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide have been extensively reviewed. For example, studies on α-Methyl-p-tyrosine, a compound with a mechanism of action that may share similarities with N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide, highlight its role in inhibiting catecholamine synthesis and its efficacy in controlling hypertensive episodes in phaeochromocytoma (Brogden, Heel, Speight, & Avery, 1981).
Molecular Mechanisms and Therapeutic Potential
Exploratory research delves into the molecular mechanisms and therapeutic potentials of compounds, providing a foundation for understanding how N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide might interact at the biochemical level. Thymol, for instance, demonstrates various pharmacological properties, including anti-inflammatory, analgesic, and antispasmodic activities, which could mirror the effects of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide in certain contexts (Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).
Environmental Impact and Removal Techniques
The environmental persistence and removal strategies for pharmaceutical pollutants, including those structurally related to N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide, have been a significant area of research. Techniques such as advanced oxidation processes (AOPs) are highlighted for their effectiveness in degrading persistent organic pollutants from aqueous solutions, offering insights into potential environmental management strategies for related compounds (Prasannamedha & Kumar, 2020).
Phthalate Exposure and Children's Health
Research on phthalate exposure, which may share some toxicological pathways with N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide, underscores the importance of understanding the health impacts of chemical exposure in children. Studies suggest that certain phthalates may perturb normal development and increase the risk of allergic diseases, emphasizing the need for vigilance regarding environmental and dietary exposures to various chemicals (Braun, Sathyanarayana, & Hauser, 2013).
特性
IUPAC Name |
3-methoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-14(2)29-21-13-20(23-15(3)24-21)25-17-8-10-18(11-9-17)26-22(27)16-6-5-7-19(12-16)28-4/h5-14H,1-4H3,(H,26,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZTXEUQMLEBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879085.png)
![N1-(2-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2879089.png)
![N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2879090.png)
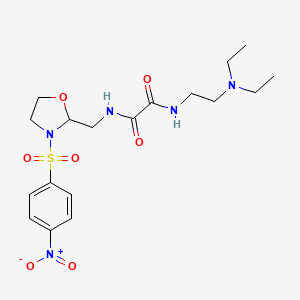
![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2879093.png)

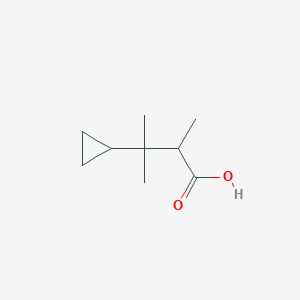
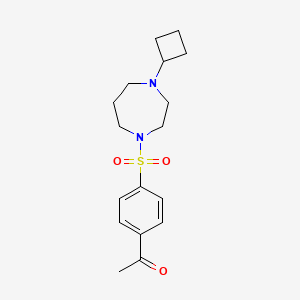
![N-(3,5-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2879098.png)
![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride](/img/structure/B2879100.png)
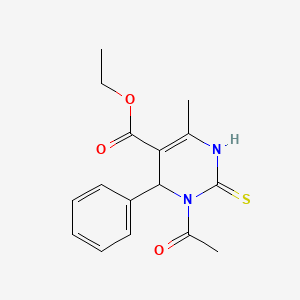
![1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2879102.png)
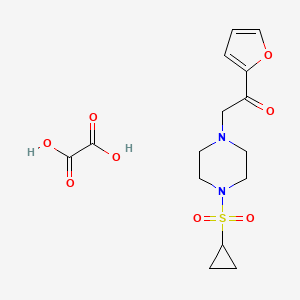
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2879105.png)